2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-14-2-5-16(12-17(14)21)22-20(27)13-25-8-10-26(11-9-25)19-7-6-18(23-24-19)15-3-4-15/h2,5-7,12,15H,3-4,8-11,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCNIJMPFVFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=NN=C(C=C3)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridazine moiety, and the final acetamide formation. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and fluoro-methylphenyl acetic acid. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or methoxylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide exhibit significant anticancer properties:
- In Vitro Studies : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of CDK4/6 leading to G1 phase arrest and subsequent apoptosis.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| A549 (Lung Cancer) | 7.8 |
Neuropharmacological Effects
The piperazine moiety within the compound is linked to potential neuropharmacological effects:
- Anxiolytic Properties : Animal studies have demonstrated that similar compounds can modulate serotonin and dopamine levels, suggesting potential use as anxiolytics or antidepressants.
| Study Type | Result | Reference |
|---|---|---|
| Animal Model | Decrease in anxiety-like behavior | |
| Neurotransmitter Analysis | Increased serotonin levels |
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of the compound against breast cancer models. The results indicated a marked reduction in tumor size when treated with the compound compared to controls, underscoring its potential as a therapeutic agent.
Case Study 2: Neuropharmacological Impact
Research conducted at a leading university explored the effects of similar piperazine derivatives on anxiety in rodent models. The findings revealed significant behavioral improvements, correlating with increased levels of key neurotransmitters involved in mood regulation.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and pyridazine moieties can interact with various enzymes and receptors, modulating their activity. The fluoro-methylphenyl group may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Target Compound : Features a pyridazine ring (two adjacent nitrogen atoms) with a cyclopropyl substituent. This confers unique steric and electronic properties compared to pyridine or imidazothiazole cores in analogs.
- Compounds (5k–5n) : Utilize pyridine or imidazo[2,1-b]thiazole cores. For example, compound 5k (C30H30N6O2S) includes an imidazothiazole linked to a methoxybenzyl-piperazine, enhancing lipophilicity and molecular weight compared to the target .
Substituent Effects
- Piperazine Substituents :
- Target: Cyclopropyl group on pyridazine may reduce steric hindrance compared to bulkier substituents like 4-methoxybenzyl (5k, 5l) or 4-fluorobenzyl (5m, 5n) .
- Compounds: Methoxy- or halogenated benzyl groups introduce polarity and influence solubility (e.g., 5l’s 4-chlorophenyl group increases molecular weight to 573.18 g/mol) .
- Acetamide-Linked Aromatic Groups :
Discussion of Trends
- Molecular Weight and Complexity : The target compound (≈393 g/mol) is smaller than analogs (538–573 g/mol), primarily due to the absence of imidazothiazole and bulky benzyl groups. This may enhance bioavailability.
- Melting Points: compounds with halogenated aryl groups (e.g., 5l, 5n) exhibit higher melting points (116–118°C) than non-halogenated analogs, suggesting stronger intermolecular forces. The target’s cyclopropyl and fluoro-methyl groups may result in intermediate melting behavior.
- Synthetic Yields: Yields for compounds (70–78%) indicate moderate efficiency in multi-step syntheses.
Functional Implications
- Pyridazine vs. Pyridine/Pyrimidine : The target’s pyridazine core may offer distinct electronic properties (e.g., dipole moments) for receptor binding compared to pyridine (5k–5n) or pyrimidine (Patent Example 72).
- Cyclopropyl vs. Benzyl Groups : The cyclopropyl substituent’s compact size could reduce metabolic degradation compared to benzyl groups, which are prone to oxidative metabolism.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis requires optimization of reaction conditions, including temperature control (60–80°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (12–24 hours). Multi-step pathways often involve coupling reactions between pyridazine and piperazine moieties, followed by acetamide formation. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction yields can be improved by using catalysts like Pd(PPh₃)₄ for cross-coupling steps .
Q. Which spectroscopic and analytical methods are most reliable for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Elemental analysis validates empirical formulas, and Infrared (IR) spectroscopy detects functional groups (e.g., amide C=O at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis. Cross-validation using multiple techniques minimizes structural ambiguity .
Q. How should researchers design initial biological activity screening assays for this compound?
Begin with in vitro assays targeting receptors or enzymes implicated in therapeutic areas (e.g., anticonvulsant or anticancer pathways). Use cell viability assays (MTT or CCK-8) for cytotoxicity profiling. For receptor binding, radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity. Dose-response curves (1 nM–100 µM) and positive controls (e.g., known inhibitors) ensure assay reliability. Prioritize targets based on structural analogs with reported bioactivity .
Advanced Research Questions
Q. How can contradictory data in biological assays be resolved methodologically?
Contradictions often arise from assay variability or off-target effects. Address this by:
- Replicating assays across independent labs with standardized protocols.
- Comparing results to structurally similar compounds (e.g., fluorophenyl or pyridazine derivatives) to identify SAR trends.
- Using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding.
- Analyzing pharmacokinetic factors (e.g., metabolic stability) that may reduce in vivo efficacy despite in vitro activity .
Q. What methodologies are effective for conducting structure-activity relationship (SAR) studies?
- Systematic substitution: Replace functional groups (e.g., cyclopropyl with methyl) and assess changes in potency.
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding modes to targets like dopamine D2 or serotonin 5-HT2A receptors.
- Free-energy perturbation (FEP): Quantify energy differences between analogs to guide synthesis. Validate predictions with in vitro IC₅₀ measurements .
Q. What strategies optimize ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- Solubility: Use PEG or cyclodextrin formulations for in vivo studies.
- Metabolic stability: Perform liver microsome assays (human/rat) to identify metabolic hotspots; introduce deuterium or fluorine to block oxidation.
- Toxicity: Screen for hERG channel inhibition (patch-clamp assays) and genotoxicity (Ames test). Computational tools like ADMET Predictor™ prioritize analogs with favorable profiles .
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Molecular docking: Predict binding poses in active sites (e.g., kinase domains) using Glide or GOLD.
- Molecular dynamics (MD) simulations: Simulate ligand-receptor complexes (50–100 ns) to assess stability and key interactions (e.g., hydrogen bonds with Asp154).
- Quantum mechanics/molecular mechanics (QM/MM): Analyze electronic interactions in enzyme catalytic sites .
Q. What experimental strategies validate target engagement in complex biological systems?
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified receptors.
- Cellular thermal shift assay (CETSA): Confirm target stabilization in lysates or live cells after compound treatment.
- Mutagenesis: Introduce point mutations (e.g., Ala-scanning) to critical binding residues and assess activity loss .
Q. How can researchers bridge in vitro activity to in vivo efficacy for this compound?
- Formulation optimization: Use nanoemulsions or liposomes to enhance bioavailability.
- Pharmacokinetic (PK) studies: Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models.
- Pharmacodynamic (PD) markers: Monitor biomarker modulation (e.g., cytokine levels) post-dosing. Address species-specific metabolism via allometric scaling .
Q. What advanced techniques analyze reaction mechanisms during synthesis?
- Kinetic studies: Monitor intermediate formation via time-resolved NMR or LC-MS.
- Isotopic labeling: Use ¹³C or ²H to trace bond formation/cleavage.
- Computational reaction path searches: Apply artificial force-induced reaction (AFIR) methods to identify transition states and energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
